

Protocol for Long-Term Live-Cell Imaging with Flipper-TR® Probes

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Compound of Interest

Compound Name: *EE-Flipper 33*

Cat. No.: *B12366382*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Flipper-TR® probes are fluorescent reporters that allow for the real-time measurement of membrane tension in living cells.[1] These mechanosensitive probes are comprised of two twisted dithienothiophenes that exhibit a change in their fluorescence lifetime in response to alterations in the lipid packing of the cell membrane.[2] When membrane tension increases, the lipid bilayer becomes more ordered, causing the Flipper-TR® probe to adopt a more planar conformation. This planarization leads to an increase in the fluorescence lifetime of the probe. Conversely, a decrease in membrane tension results in a more disordered lipid environment and a shorter fluorescence lifetime. This unique property makes Flipper-TR® an invaluable tool for studying a wide range of cellular processes where membrane tension plays a critical role, including cell migration, division, endocytosis, and mechanotransduction.

This document provides a detailed protocol for the application of Flipper-TR® probes in long-term live-cell imaging experiments. It covers probe preparation, cell staining, Fluorescence Lifetime Imaging Microscopy (FLIM) acquisition, and data analysis, with a special focus on strategies to ensure data quality and cell viability over extended periods.

Quantitative Data Summary

The following table summarizes key quantitative parameters for long-term imaging experiments using Flipper-TR® probes. These values should be considered as a starting point and may

require optimization for specific cell types and experimental conditions.

Parameter	Recommended Value	Notes
Probe Concentration	1 μ M	Can be increased up to 2 μ M if the signal is low, especially in media containing serum.
Incubation Time	15 - 30 minutes	Longer incubations can lead to probe internalization.
Excitation Wavelength	488 nm (pulsed laser)	Two-photon excitation can also be used (around 880-950 nm). [3]
Emission Collection	575 - 625 nm	A 600/50 nm bandpass filter is commonly used. [4]
Fluorescence Lifetime Range	2.8 - 7.0 ns	Longer lifetimes correlate with higher membrane tension.
Long-Term Imaging Viability	Up to 2-3 days	At concentrations below 1 μ M, no significant impact on cell viability has been observed. [4]
Data Fitting Model	Bi-exponential decay	The longer lifetime component (τ_1) is typically used to report membrane tension. [3]

Experimental Protocols

Flipper-TR® Probe Preparation

- **Storage:** Upon receipt, store the Flipper-TR® probe at -20°C in the dark.
- **Stock Solution Preparation:** Dissolve the contents of the vial in anhydrous DMSO to prepare a 1 mM stock solution. For example, dissolve 50 nmol of the probe in 50 μ L of anhydrous DMSO.

- **Stock Solution Storage:** Store the 1 mM stock solution at -20°C. The solution is stable for approximately 3 months. Avoid making small aliquots as this can reduce the shelf life of the probe. The probe is not sensitive to multiple freeze-thaw cycles.[4]

Cell Preparation and Staining for Long-Term Imaging

- **Cell Culture:** Grow cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.
- **Staining Solution Preparation:** Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in your normal cell culture medium. If using a medium containing serum, the labeling efficiency might be reduced, and the probe concentration can be increased up to 2 µM.
- **Cell Staining:** Replace the culture medium with the staining solution and incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO₂.
- **Long-Term Imaging Strategy:** For imaging experiments extending over several hours, it is recommended to adopt a re-staining protocol to avoid artifacts from probe internalization (endocytosis), which can become apparent after about 12 hours in some cell types.[3][5]
 - After the initial staining and imaging, wash out the probe with fresh medium, which can contain bovine serum albumin (BSA) or fetal bovine serum (FBS) to facilitate removal.
 - For each subsequent time point, re-incubate the cells with a fresh 1 µM Flipper-TR® solution for 15-30 minutes before imaging.

FLIM Imaging

- **Microscope Setup:** Use a confocal or multiphoton microscope equipped with a FLIM system, including a pulsed laser and time-correlated single photon counting (TCSPC) electronics.
- **Imaging Parameters:**
 - Set the excitation source to a pulsed 488 nm laser.
 - Use an appropriate emission filter, typically a 600/50 nm bandpass filter.[4]

- Optimize image acquisition settings to minimize phototoxicity, especially for long-term experiments. This includes using the lowest possible laser power and shortest pixel dwell times that still provide sufficient photon counts for accurate lifetime fitting.
- Image Acquisition: Acquire FLIM data at your desired time intervals. For long-term imaging, ensure that the sample is maintained at 37°C and 5% CO₂ using a stage-top incubator.

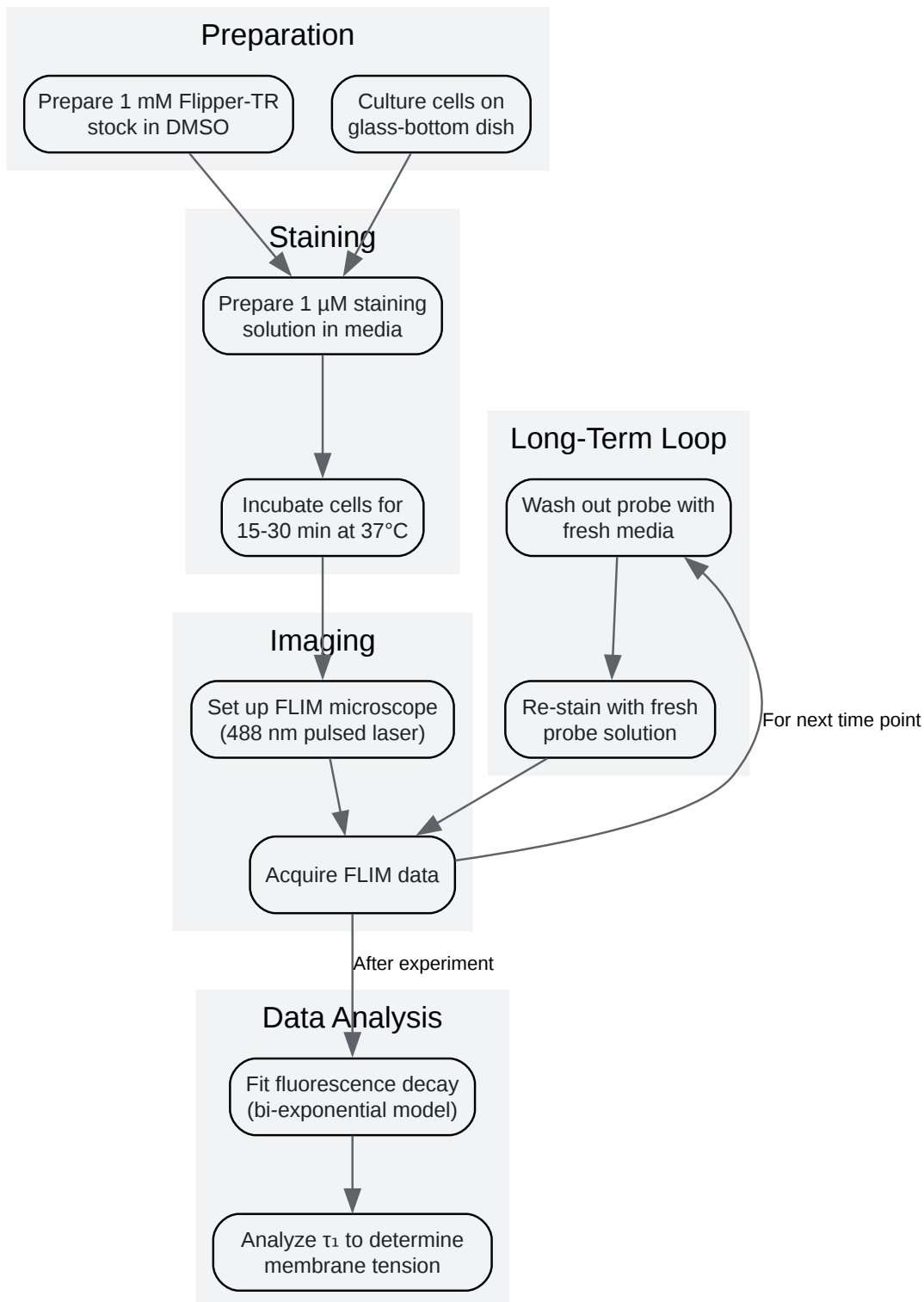
Data Analysis

- Fluorescence Decay Fitting: The fluorescence decay curve for each pixel or region of interest (ROI) is typically fitted with a bi-exponential decay model.^{[3][6]} This is because the decay of Flipper-TR® in the complex environment of a cell membrane is often not mono-exponential. The fitting equation is: $I(t) = A_1e^{-t/\tau_1} + A_2e^{-t/\tau_2}$ where $I(t)$ is the intensity at time t , A_1 and A_2 are the amplitudes, and τ_1 and τ_2 are the fluorescence lifetimes of the two components.
- Interpretation of Lifetime Components: The longer lifetime component, τ_1 , is the parameter that is most sensitive to changes in membrane tension and is therefore used for its quantification.^[3] The shorter lifetime component, τ_2 , is less well understood and is not typically used for membrane tension analysis. An increase in τ_1 indicates an increase in membrane tension.
- Data Visualization: Generate FLIM images where the color of each pixel corresponds to the calculated τ_1 value. This allows for the visualization of spatial and temporal changes in membrane tension across the cell or tissue.

Visualizations

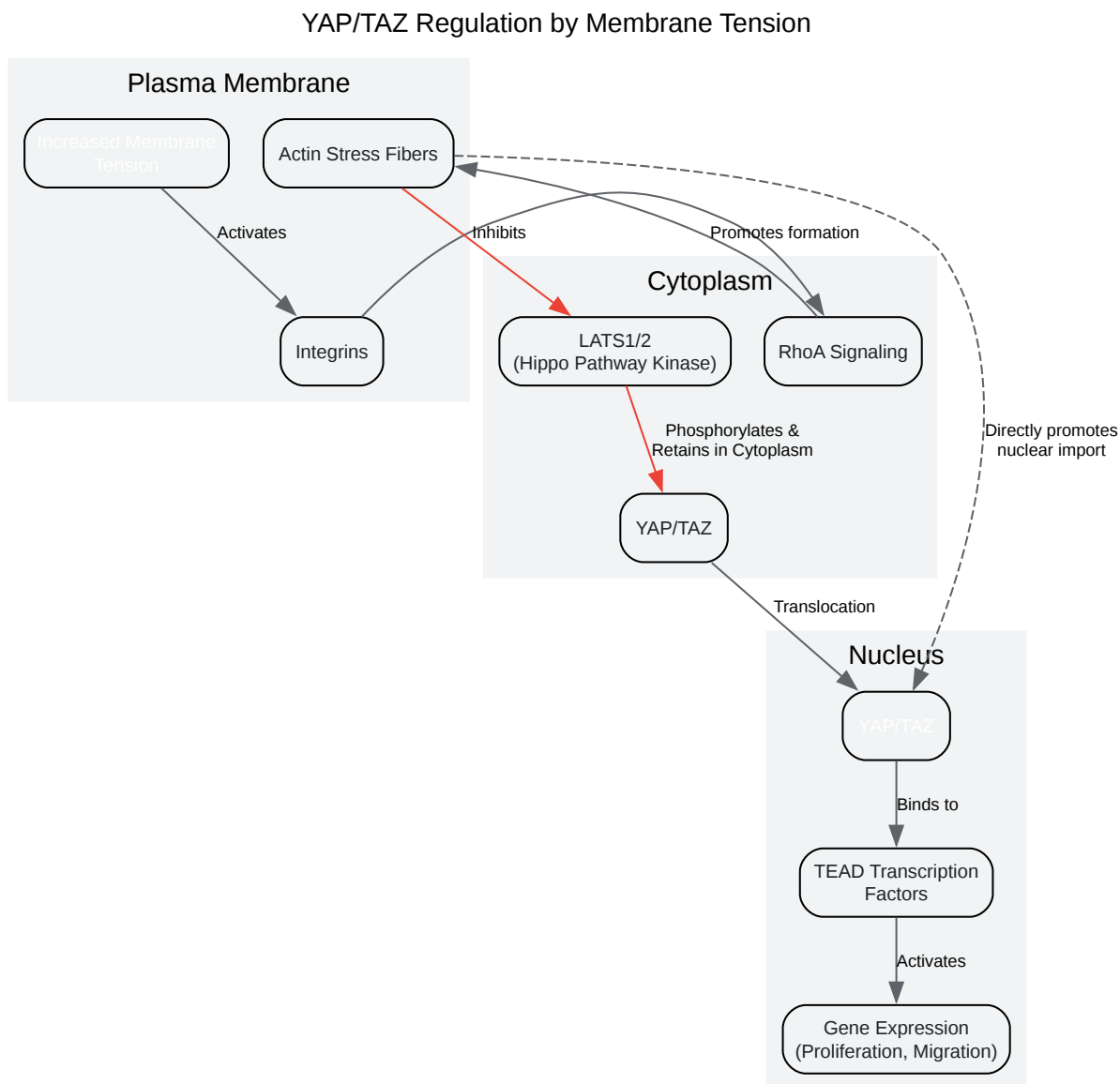
Experimental Workflow

Experimental Workflow for Long-Term Flipper-TR Imaging

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Caption: A flowchart of the long-term Flipper-TR imaging protocol.

Signaling Pathway: Regulation of YAP/TAZ by Membrane Tension



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Caption: YAP/TAZ signaling is regulated by membrane tension.

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